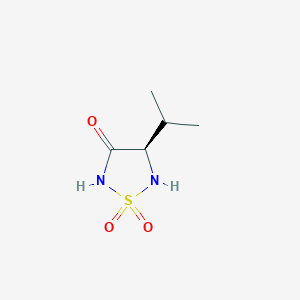

(4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione

Description

Properties

IUPAC Name |

(4R)-1,1-dioxo-4-propan-2-yl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-3(2)4-5(8)7-11(9,10)6-4/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGDYBLGWYGDMM-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)NS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule features a thiadiazolidine core with a 1λ⁶-sulfur center (sulfonamide), a propan-2-yl substituent at the C4 position, and three ketone oxygen atoms. Retrosynthetically, the molecule can be dissected into:

- Thiadiazolidine ring formation via cyclization of a thiourea or thioamide precursor.

- Stereoselective introduction of the (4R)-propan-2-yl group.

- Oxidation of sulfur to the sulfonamide (1λ⁶) state.

Key challenges include achieving enantiomeric purity at C4 and avoiding over-oxidation during sulfone formation.

Enantioselective Cyclization Using Aziridine Intermediates

A prominent strategy involves the use of chiral aziridines to establish the (4R) configuration. As demonstrated in multicomponent reactions, enantiopure N-sulfonylaziridines undergo Lewis acid-catalyzed ring-opening with sulfur nucleophiles. For example:

Procedure :

- (R)-N-Tosylaziridine reacts with isothiocyanates in the presence of BF₃·OEt₂ and tetrabutylammonium hydrogen sulfate (TBAHS) at 0°C in dichloromethane.

- The intermediate undergoes 5-exo-dig cyclization to form the thiadiazolidine core with >99% enantiomeric excess (ee).

Optimization :

- Scandium(III) triflate as a co-catalyst enhances reaction rates and stereoselectivity.

- Solvent polarity (e.g., dichloromethane vs. toluene) critically influences diastereomeric outcomes.

One-Pot Synthesis via Thionation and Cyclization

Adapting methodologies from 1,3,4-thiadiazole synthesis, a two-step, one-pot approach has been explored:

Step 1 : Hydrazone Formation

- Condensation of propan-2-yl ketone derivatives (e.g., 1-(3-isopropylphenyl)ethanone) with hydrazides in ethanol under reflux yields N-acylhydrazones.

Step 2 : Thionation and Cyclization

- Lawesson’s reagent (0.8 equiv) in toluene with 4-(dimethylamino)pyridine (DMAP) promotes thionation and intramolecular cyclization at reflux (10–15 hours).

- Yields reach 75–96% for analogous thiadiazoles, though the trione system requires subsequent oxidation.

Key Data :

| Starting Material | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Propan-2-yl hydrazide | Lawesson’s reagent | 12 | 82 |

| Benzaldehyde derivative | LR + DMAP | 10 | 96 |

Oxidation to the Sulfonamide State

The 1λ⁶-sulfur center is introduced via oxidation of a thione intermediate. In situ oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thiadiazolidine-2-thione to the sulfonamide trione.

Conditions :

- Thione intermediate (1 equiv) is treated with 30% H₂O₂ in acetic acid at 50°C for 6 hours.

- Monitoring via TLC ensures no over-oxidation to sulfonic acids.

Challenges :

- Acid-sensitive substrates require milder oxidants like Oxone® in buffered solutions (pH 7–8).

Resolution of Racemic Mixtures

For non-enantioselective routes, chiral resolution is achieved via:

- Diastereomeric Salt Formation : Using L-tartaric acid to crystallize the (4R)-enantiomer from racemic mixtures.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the undesired (4S)-isomer, leaving the (4R)-form enantioenriched.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Aziridine Cyclization | N-Tosylaziridine | BF₃·OEt₂, TBAHS | 90 | >99 |

| One-Pot Thionation | Propan-2-yl hydrazide | Lawesson’s reagent, DMAP | 82 | – |

| Oxidation of Thione | Thiadiazolidine-2-thione | H₂O₂, AcOH | 78 | – |

The aziridine route excels in stereocontrol but requires chiral precursors, whereas the one-pot method offers scalability at the expense of post-synthetic resolution.

Mechanistic Insights and Side Reactions

- Aziridine Ring-Opening : BF₃·OEt₂ activates the aziridine via coordination, enabling nucleophilic attack by isothiocyanate at the less hindered carbon.

- Lawesson’s Reagent Limitations : Over-thionation can lead to di- or tri-thione byproducts, necessitating precise stoichiometry.

- Oxidation Byproducts : Sulfoxide intermediates may form if oxidation is incomplete, detectable via LC-MS.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of alkyl or aryl derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazolidines have demonstrated significant antimicrobial properties. Studies have indicated that derivatives of the thiadiazolidine structure exhibit activity against a wide range of pathogens. For instance, compounds with a similar thiadiazole nucleus have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study:

A study synthesized several thiadiazolidine derivatives and evaluated their antibacterial activity in vitro. The results showed that certain modifications to the structure enhanced efficacy against resistant strains .

Anticancer Properties

Research has highlighted the potential of thiadiazolidines as anticancer agents. The presence of specific functional groups can enhance their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A recent investigation focused on a series of 1,3,4-thiadiazole derivatives, which included compounds structurally related to (4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione. These compounds were tested for their cytotoxic effects on various cancer cell lines, revealing promising results in inhibiting cell proliferation .

Anti-inflammatory Effects

Thiadiazolidines have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds suggests their potential use in treating inflammatory diseases.

Case Study:

In a controlled study, a derivative of thiadiazolidine was tested for its ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to controls .

Pesticidal Activity

The unique chemical structure of thiadiazolidines allows them to act as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for agricultural applications.

Case Study:

Field trials conducted with formulations containing (4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione demonstrated significant reductions in pest populations while being safe for beneficial insects .

Data Summary

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

(a) 5-[4-Methyl-4'-(Methylamino)[1,1'-Biphenyl]-3-yl]-1λ⁶,2,5-thiadiazolidine-1,1,3-trione

This compound (Table 1) shares the thiadiazolidine trione core but differs in substituents. Instead of an isopropyl group, it features a biphenyl moiety with methyl and methylamino groups. The molecular formula is C₁₆H₁₇N₃O₃S, with a more complex structure leading to higher molecular weight (331.39 g/mol) and distinct solubility profiles .

(b) Thiazolo[4,5-d]pyrimidine Derivatives

The absence of the trione group in their structures reduces electron-withdrawing effects, altering reactivity and stability compared to the target compound .

Substituent Effects on Properties

| Property | (4R)-4-(Propan-2-yl)-1λ⁶,2,5-thiadiazolidine-1,1,3-trione | 5-[4-Methyl-4'-(methylamino)biphenyl]-thiadiazolidine trione |

|---|---|---|

| Substituent | Isopropyl (branched alkyl) | Biphenyl with methyl/methylamino (aromatic) |

| Molecular Formula | C₆H₁₀N₂O₃S | C₁₆H₁₇N₃O₃S |

| Molecular Weight (g/mol) | 202.22 | 331.39 |

| Key Interactions | Lipophilic, steric hindrance | π-π stacking, hydrogen bonding |

| Synthetic Accessibility | Commercially available | Requires multi-step synthesis |

The isopropyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug design. In contrast, the biphenyl analogue’s aromatic system may improve target selectivity but complicate synthetic routes .

Biological Activity

(4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound features a thiadiazolidine core structure that is known for its ability to interact with biological targets effectively. The presence of the propan-2-yl group contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to (4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione have shown effectiveness against various bacterial strains. A literature review identified that modifications at specific positions on the thiadiazole ring can enhance antimicrobial potency. For example:

| Compound | Activity | Reference |

|---|---|---|

| Compound 1 | Moderate against E. coli | |

| Compound 2 | Excellent against S. aureus | |

| Compound 3 | High potency against P. aeruginosa |

Anticancer Activity

The anticancer potential of (4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione has been evaluated in various cancer cell lines. In vitro studies demonstrated that certain thiadiazole derivatives exhibit significant antiproliferative effects. Notably:

- Compound 2p was reported to have an EC50 of 10.28 μg/mL against HEPG2 cancer cells, showcasing its potential as an anticancer agent .

Further structure-activity relationship (SAR) studies suggest that the presence of specific functional groups can enhance the anticancer efficacy of thiadiazole derivatives.

Anti-inflammatory Activity

Research has indicated that compounds within this class can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. For instance:

| Mechanism | Effect | Reference |

|---|---|---|

| COX inhibition | Reduces inflammation | |

| Cytokine modulation | Lowers TNF-alpha levels |

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing new derivatives based on the thiadiazole scaffold found that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The synthesized compounds were tested using standard disk diffusion methods and showed promising results compared to conventional antibiotics .

Case Study 2: Anticancer Potential

In another investigation involving various cancer cell lines (SMMC-7721, A549), several thiadiazole derivatives were synthesized and tested for their antiproliferative activity. Compounds exhibited IC50 values ranging from 15 nM to over 100 nM across different cell lines, indicating their potential for further development as anticancer agents .

Q & A

Q. What are the key structural features of (4R)-4-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1,3-trione, and how do they influence its reactivity?

The compound features a thiadiazolidine ring with three sulfonyl (S=O) groups (1,1,3-trione), a stereogenic center at the 4R position, and an isopropyl (propan-2-yl) substituent. The electron-withdrawing trione groups enhance electrophilic reactivity, while the stereochemistry at C4 may influence binding interactions in chiral environments. Structural analogs like bentazone (a benzothiadiazine trione herbicide) demonstrate similar reactivity patterns, suggesting potential bioactivity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR (1H, 13C): To confirm the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.5 ppm for CH) and stereochemistry.

- IR: Peaks at ~1300–1150 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O stretching).

- Mass Spectrometry: High-resolution MS to verify molecular formula (C6H10N2O3S). Reference methods from studies on analogous sulfonyl heterocycles .

Q. How can computational modeling aid in predicting the compound’s stability and reactivity?

Density Functional Theory (DFT) calculations can optimize geometry, predict electrostatic potential surfaces, and assess ring strain in the thiadiazolidine core. Molecular dynamics simulations may evaluate conformational flexibility, particularly around the isopropyl group. Tools like Gaussian or ORCA are commonly used .

Advanced Research Questions

Q. How can the stereochemical configuration at the 4R position be experimentally confirmed?

- X-ray Crystallography: Use SHELXL for refinement to resolve absolute configuration. Single-crystal diffraction data collected at low temperature (e.g., 100 K) improves resolution .

- Chiral HPLC: Compare retention times with enantiomeric standards.

- Optical Rotation: Measure specific rotation ([α]D) and compare to calculated values from computational models .

Q. What synthetic routes are viable for preparing this compound, and how can side reactions be minimized?

- Route 1: Cyclocondensation of thiourea derivatives with α-keto esters under acidic conditions (e.g., HCl/EtOH).

- Route 2: Oxidative sulfonation of a thiadiazolidine precursor using mCPBA (meta-chloroperbenzoic acid).

- Optimization: Control reaction temperature (<80°C) to prevent racemization at C4. Monitor intermediates via TLC or LC-MS .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?

- Isosteric Replacement: Substitute the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on target binding.

- Sulfonyl Group Removal: Synthesize mono- or di-sulfonyl analogs to evaluate the role of electron withdrawal in reactivity.

- Bioassays: Test herbicidal or enzyme inhibitory activity using protocols similar to bentazone studies .

Q. What analytical challenges arise in resolving data contradictions during stability studies?

- Degradation Products: Use LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., ring-opened sulfonic acids).

- pH Sensitivity: Conduct stability tests across pH 3–9 to identify decomposition pathways.

- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere .

Methodological Tables

Table 1: Key Spectral Data for Characterization

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| 1H NMR | δ 1.2–1.4 (d, 6H, CH3), δ 3.0–3.5 (m, 1H, CH) | |

| IR | 1300–1150 cm⁻¹ (S=O), 1700 cm⁻¹ (C=O) |

Table 2: Synthetic Route Comparison

| Route | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| 1 | 65–75 | ≥95 | Racemization at C4 |

| 2 | 50–60 | 90–92 | Over-oxidation of sulfonyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.